molecular formula C10H13ClN2O2 B13569043 methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride

methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride

Cat. No.: B13569043
M. Wt: 228.67 g/mol
InChI Key: FLFSMBZGRSGIJX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride is a pyrrolo-pyridine derivative featuring a methyl substituent at the 4-position and a methyl ester group at the 5-position, with a hydrochloride salt enhancing solubility. This compound is of interest in medicinal chemistry due to the pyrrolo-pyridine scaffold's prevalence in bioactive molecules, such as kinase inhibitors and hormone modulators .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2;/h5H,3-4H2,1-2H3,(H,11,12);1H

InChI Key

FLFSMBZGRSGIJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC2=NC=C1C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridines with α,β-Unsaturated Carbonyl Compounds

A prevalent approach involves the cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds such as α,β-unsaturated esters or ketones. This method typically proceeds via:

  • Step 1: Nucleophilic attack of 2-aminopyridine on the electrophilic β-position of the unsaturated ester.
  • Step 2: Intramolecular cyclization forming the fused pyrrolo[2,3-b]pyridine ring system.
  • Step 3: Aromatization or partial saturation, depending on reaction conditions.

Reaction Conditions:

  • Solvent: ethanol or acetic acid
  • Catalyst: acid or base (e.g., acetic acid, KOH)
  • Temperature: reflux (~80–120°C)

Yield: Moderate to high (50–85%) depending on substituents and reaction optimization.

Cascade or One-Pot Reactions

Recent advances utilize cascade reactions, such as the condensation of suitable amino precursors with aldehydes followed by cyclization, enabling efficient synthesis of substituted pyrrolo[2,3-b]pyridines in a single step.

Functionalization at the 4-Position

The key step involves introducing the methyl group at the 4-position of the pyrrolo[2,3-b]pyridine ring. This can be achieved via:

Electrophilic Methylation

  • Reagents: Methyl iodide (CH₃I), dimethyl sulfate, or methyl triflate.
  • Conditions: Base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.
  • Procedure: The pyrrolo[2,3-b]pyridine core, bearing a nucleophilic site (such as an amino or heteroatom), is methylated under controlled conditions to afford the 4-methyl derivative.

Directed Lithiation

  • Reagents: n-Butyllithium (n-BuLi) followed by methyl electrophiles.
  • Conditions: Low temperature (-78°C) in THF.
  • Outcome: Precise methylation at the desired position, especially when regioselectivity is critical.

Esterification to Form the Carboxylate

The methyl ester at the 5-position is typically introduced via esterification of the corresponding carboxylic acid or through direct methylation of the carboxylate.

Methylation of Carboxylic Acid

  • Reagents: Diazomethane (CH₂N₂) or methyl iodide with a base.
  • Procedure: Diazomethane reacts with the acid to form the methyl ester efficiently under mild conditions.

Direct Esterification

  • Reagents: Methanol with catalytic sulfuric acid.
  • Conditions: Reflux under acidic conditions for several hours.

Conversion to Hydrochloride Salt

The free base methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is converted to its hydrochloride salt for increased stability and solubility.

  • Procedure: Dissolution of the free base in anhydrous ethanol or methanol followed by bubbling dry hydrogen chloride gas or addition of concentrated HCl solution.
  • Isolation: Precipitation of the hydrochloride salt, filtration, and drying under vacuum.

Summary of the Synthetic Route

Step Description Reagents & Conditions Yield/Remarks
1 Cyclization to form core 2-Aminopyridine + α,β-unsaturated ester 50–85%, reflux in ethanol/acetic acid
2 Regioselective methylation Methyl iodide + base High regioselectivity with proper control
3 Ester formation Diazomethane or methyl iodide + acid Quantitative with diazomethane
4 Salt formation HCl gas or HCl solution Stable hydrochloride salt

Chemical Reactions Analysis

Core Pyrrolopyridine Formation

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization or condensation reactions. For example, 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine can react with m-dimethoxybenzaldehyde in methanol under basic conditions (e.g., potassium hydroxide) at 50°C for 5 hours to form derivatives .

Introducing Substituents

  • 5-Carboxylate Group : The carboxylate group at the 5-position is introduced to enhance hydrogen bonding with FGFR residues (e.g., G485) . This may involve esterification or hydrolysis of a carboxylic acid precursor.

  • Methyl Substituent : The methyl group at position 4 is added to modulate hydrophobic interactions within the FGFR binding pocket.

Salt Formation

The hydrochloride salt is likely formed by protonating the carboxylate group with hydrochloric acid, a standard acid-base reaction. This step stabilizes the compound for storage and use in biological assays.

General Condensation Reaction

A typical synthesis involves condensation of the pyrrolopyridine core with aldehyde derivatives under basic conditions, followed by extraction and purification . For example:

  • Reagents : Potassium hydroxide, methanol.

  • Conditions : Stirring at 50°C for 5 hours.

  • Product : Intermediate derivatives, which are further modified.

Tosylation and Hydrolysis

In some protocols (e.g., patent WO2006063167A1):

  • Tosylation : A brominated pyrrolopyridine reacts with p-toluenesulfonyl chloride in dichloromethane and NaOH to form a tosylated intermediate.

  • Hydrolysis : The tosylated intermediate undergoes basic hydrolysis (e.g., NaOH in methanol) to install functional groups like carboxylate .

Key Reaction Data

Reaction Type Reagents Conditions Product
Condensationm-dimethoxybenzaldehyde, KOHMethanol, 50°C, 5 hPyrrolopyridine derivatives
Tosylationp-toluenesulfonyl chloride, NaOHDichloromethane, bilayer with 6N NaOHTosylated intermediate
HydrolysisNaOH, methanol50°C, 30 minCarboxylic acid derivative
Acid-Base Salt FormationHClAqueous acidificationHydrochloride salt

Factors Influencing Reactivity

  • Hydrogen Bonding : The carboxylate group at position 5 forms hydrogen bonds with FGFR residues (e.g., G485), enhancing binding affinity .

  • Substituent Size : Larger substituents in the hydrophobic pocket improve interactions, as seen in derivatives with m-methoxyphenyl or naphthalenyl groups .

Challenges and Considerations

  • Regioselectivity : The synthesis of pyrrolopyridine derivatives often requires careful control of reaction conditions to ensure correct substitution patterns .

  • Purification : Column chromatography is frequently used to isolate intermediates and final products .

Research Findings

  • Biological Activity : The compound acts as a potent FGFR inhibitor by disrupting tumor growth signaling pathways, highlighting its therapeutic potential in oncology.

  • Structural Optimization : Structure-based design strategies have led to derivatives with improved potency through modifications at the 5-position and hydrophobic pocket .

Scientific Research Applications

Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Chloro

Key Compounds:

Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS 951625-93-7) Molecular Formula: C₉H₇ClN₂O₂ Molecular Weight: 210.62 Synthesis: Multi-step process involving 4-chloro-7-azaindole intermediates . Chloro groups are also more electron-withdrawing, altering electronic distribution and reactivity .

Ring System Variations: [2,3-b] vs. [2,3-c] and [3,4-b]

5-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid (10c)

  • Yield: 80%
  • Comparison: The [2,3-c] ring fusion shifts substituent positions, altering hydrogen bonding and steric interactions. The methoxy group at the 5-position enhances electron density, contrasting with the methyl ester’s electron-withdrawing effect in the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituent(s) Solubility (HCl Salt)
Methyl 4-Methyl-1H,2H,3H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate Hydrochloride* C₁₀H₁₂Cl₂N₂O₂ 287.17 (est.) 4-Me, 5-COOMe High (HCl salt)
Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate C₉H₇ClN₂O₂ 210.62 4-Cl, 5-COOMe Moderate
Ethyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate C₁₀H₉ClN₂O₂ 224.65 4-Cl, 5-COOEt Low
5-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid C₉H₈N₂O₃ 192.17 5-OMe, 2-COOH Low (free acid)

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving pyrrolo[2,3-b]pyridine derivatives and esterification agents. For example, refluxing salicylaldehyde, malononitrile, and substituted pyridinones in pyridine (as shown in analogous chromeno-pyridine syntheses) yields fused heterocycles. Subsequent hydrochlorination steps introduce the hydrochloride salt . Optimization of solvent systems (e.g., ethanol or acetonitrile) and purification via column chromatography or HPLC (>95% purity) are critical for reproducibility .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogenation states of the pyrrolidine ring.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight verification (e.g., 204.18 g/mol for related derivatives) .
  • X-ray Crystallography : For resolving tautomeric ambiguity in the pyrrolo-pyridine core .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using design of experiments (DOE)?

  • Methodological Answer : DOE frameworks (e.g., fractional factorial designs) reduce trial-and-error approaches. Variables include temperature (80–120°C), molar ratios (1:1–1:3), and catalyst loading. Computational tools like ICReDD’s reaction path search methods integrate quantum chemical calculations to predict optimal conditions, minimizing experimental iterations. Post-synthesis, ANOVA analysis identifies significant factors affecting yield and purity .

Q. What computational strategies elucidate the reaction mechanism of pyrrolo-pyridine functionalization?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states and regioselectivity during nucleophilic substitution or cyclization steps. For example, Fukui indices predict reactive sites on the pyrrolo-pyridine core, while solvation models (e.g., COSMO-RS) assess solvent effects on reaction kinetics. Coupling these with experimental data (e.g., kinetic isotope effects) validates mechanistic pathways .

Q. How can contradictory spectroscopic data (e.g., tautomerism in the pyrrolidine ring) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Identifies dynamic tautomerism by observing signal coalescence at elevated temperatures.
  • Isotopic Labeling : Deuterated solvents or ¹⁵N-labeled precursors stabilize specific tautomers for unambiguous assignment.
  • Cross-Validation with IR/Raman : Detects hydrogen-bonding patterns influencing tautomeric equilibria .

Q. What methodologies assess the compound’s biological activity in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Target engagement studies (e.g., kinase inhibition) using fluorescence polarization or SPR. Structural analogs like forodesine hydrochloride (a pyrrolo-pyrimidine derivative) inform assay design .
  • ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays predict pharmacokinetics.
  • In Vivo Efficacy : Xenograft models (e.g., T-cell malignancies) evaluate tumor growth inhibition, with dose optimization via Hill equation modeling .

Contradiction Analysis in Published Data

Q. How to reconcile discrepancies in reported solubility and stability profiles?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (ICH guidelines) to identify degradation pathways.
  • Hansen Solubility Parameters (HSP) : Compare experimental solubility (e.g., in DMSO vs. aqueous buffers) with computational predictions to resolve outliers.
  • Interlaboratory Reproducibility : Collaborative trials using standardized protocols (e.g., OECD guidelines) minimize variability .

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